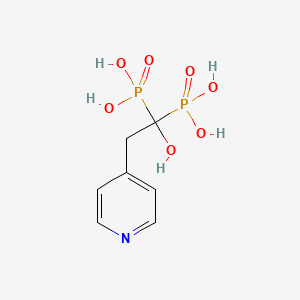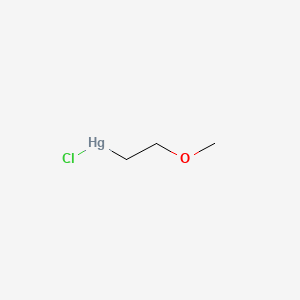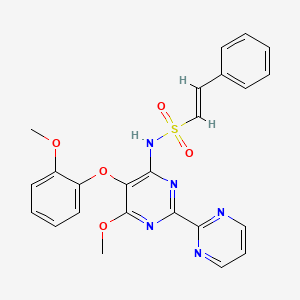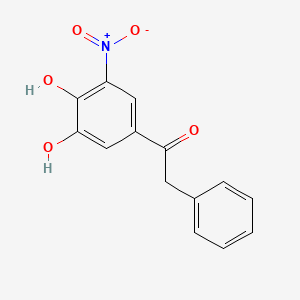
奥索美嗪
描述
Oxomemazine is a phenothiazine derivative antihistamine indicated in the treatment of allergies . It is also an antihistamine and anticholinergic of the phenothiazine chemical class used for the treatment of cough .
Molecular Structure Analysis
Oxomemazine has a molecular formula of C18H22N2O2S . It belongs to the class of organic compounds known as phenothiazines, which are polycyclic aromatic compounds containing a phenothiazine moiety, a linear tricyclic system that consists of two benzene rings joined by a para-thiazine ring .Physical And Chemical Properties Analysis
Oxomemazine has an average mass of 330.444 Da and a monoisotopic mass of 330.140198 Da . The molecular weight is 330.45 .科学研究应用
Treatment of Allergies
Oxomemazine is a phenothiazine derivative antihistamine that is primarily used in the treatment of allergies . It works by competitively binding to histamine (H1) receptors, resulting in the inhibition of the pharmacological effects of histamines .
Symptomatic Treatment of Cold and Cough
Oxomemazine is also used in combination with other drugs like Guaifenesin for the symptomatic treatment of cold and cough . It helps in relieving the symptoms associated with these conditions.
Cardio-Respiratory Arrest
There have been case reports indicating that Oxomemazine can cause cardio-respiratory arrest, particularly in children under 2 years of age . This highlights the importance of careful administration and dosage control of the drug.
Interactions with Other Drugs
Oxomemazine has been found to interact with other drugs such as Droxidopa and Ephedrine . The therapeutic efficacy of these drugs can be increased when used in combination with Oxomemazine.
Thermal Stability
The thermal stability of Oxomemazine is crucial for its storage, quality control, and usage duration . Using thermal analysis, scientists have been able to learn more about how stable the drug compounds are at different temperatures, as well as how fast they break down.
Toxicity
Oxomemazine has been found to be toxic in certain situations . For example, it can be toxic if swallowed, in contact with skin, or if inhaled. Therefore, precautions must be taken while handling this drug.
作用机制
Target of Action
Oxomemazine is a phenothiazine derivative antihistamine . Its primary target is the Histamine receptor . Histamine receptors play a crucial role in the immune response and are involved in allergic reactions.
Mode of Action
Oxomemazine acts as a Histamine receptor antagonist . This means it binds to histamine receptors, preventing histamine from exerting its effects. This action helps to alleviate symptoms associated with allergies.
Biochemical Pathways
Oxomemazine is involved in the H1-Antihistamine Action pathway . By blocking the histamine receptor, it prevents the downstream effects of histamine, which include vasodilation, bronchoconstriction, increased vascular permeability, and sensory nerve stimulation that leads to itching and pain.
Result of Action
The molecular and cellular effects of Oxomemazine’s action primarily involve the reduction of allergic symptoms. By blocking the histamine receptor, Oxomemazine prevents the physiological responses to histamine, thereby alleviating symptoms such as itching, sneezing, and runny nose associated with allergies .
安全和危害
属性
IUPAC Name |
3-(5,5-dioxophenothiazin-10-yl)-N,N,2-trimethylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S/c1-14(12-19(2)3)13-20-15-8-4-6-10-17(15)23(21,22)18-11-7-5-9-16(18)20/h4-11,14H,12-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTQPVLDZQVPLGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=CC=CC=C2S(=O)(=O)C3=CC=CC=C31)CN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5023405 | |
| Record name | Oxomemazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5023405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Oxomemazine | |
CAS RN |
3689-50-7, 174508-13-5, 174508-14-6 | |
| Record name | (±)-Oxomemazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3689-50-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxomemazine [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003689507 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxomemazine, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174508135 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxomemazine, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174508146 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxomemazine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13820 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Oxomemazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5023405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oxomemazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.906 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OXOMEMAZINE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q824SGH3RN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | OXOMEMAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/305MB38V1C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | OXOMEMAZINE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5GP9538P4S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Oxomemazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0240230 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Oxomemazine primarily acts as an H1 receptor antagonist, blocking the effects of histamine, a chemical mediator involved in allergic reactions. [] This antagonism reduces symptoms such as itching, sneezing, and runny nose. [] Additionally, Oxomemazine exhibits anticholinergic properties, leading to effects like reduced mucus secretion. []
A: The anticholinergic effects of Oxomemazine complement its antihistaminic action by reducing mucus secretion, thereby alleviating congestion and cough associated with allergies and colds. [, ]
A: Oxomemazine has the molecular formula C18H23N2O2S+·Cl− and a molecular weight of 362.91 g/mol. []
A: Yes, spectroscopic techniques like UV-Vis, IR, and NMR spectroscopy have been used to characterize the structure of Oxomemazine. These techniques provide information about functional groups, bond vibrations, and the overall molecular structure. [, , , , ]
A: Research has investigated the stability of Oxomemazine in different formulations, including syrups. Studies have shown that Oxomemazine can degrade in the presence of certain excipients or under specific storage conditions (e.g., exposure to light, heat, and humidity). [, ]
A: Stability-indicating HPLC methods have been developed to assess the degradation of Oxomemazine in pharmaceutical formulations. These methods can separate and quantify Oxomemazine and its potential degradation products, providing insights into the drug's stability profile. [, ]
ANone: Several analytical methods have been developed for Oxomemazine determination, including:
- High-Performance Liquid Chromatography (HPLC): HPLC methods using various detectors like UV and mass spectrometry are widely used for quantifying Oxomemazine in pharmaceutical formulations and biological samples. [, , , , ]
- Spectrophotometry: Spectrophotometric methods, including UV-Vis and fluorescence spectroscopy, offer simple and cost-effective approaches for Oxomemazine determination. [, , ]
- Electrochemical Techniques: Electrochemical methods, such as voltammetry and potentiometry, have been explored for Oxomemazine analysis, utilizing its electroactive nature. [, , , , ]
A: While detailed pharmacokinetic data for Oxomemazine is limited in the provided research, a study utilizing capillary LC‐ESI‐MS was able to detect Oxomemazine in human plasma 20 hours after oral administration of a cough syrup containing Oxomemazine. [] This suggests absorption and distribution of the drug following oral administration.
A: One study investigated the efficacy of Oxomemazine in treating acute dry cough in humans. The study, which compared Oxomemazine to a centrally acting antitussive, found that Oxomemazine significantly reduced cough intensity and frequency compared to the control. []
A: While the provided research does not detail specific cell-based assays, studies have demonstrated the antihistaminic properties of Oxomemazine in various models. For instance, one study showed Oxomemazine's protective effect against anaphylactic microshock in guinea pigs, highlighting its ability to counteract histamine-induced responses. []
A: One study investigated the interaction of Oxomemazine with sodium nitrite, a potential precursor to nitrosamine formation. The in vitro study found that the interaction produced a small amount of N-nitroso dimethylamine (NDMA). [] While this raises a potential concern, further research is needed to assess the actual risk of nitrosamine formation in vivo.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



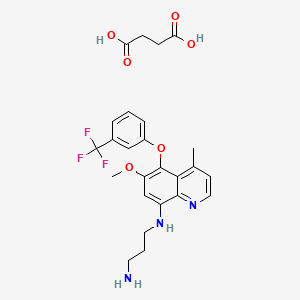

![[1-Phosphono-2-(pyridin-2-ylamino)ethyl]phosphonic acid](/img/structure/B1677986.png)
![[2-(2-Aminophenyl)-1-hydroxy-1-phosphonoethyl]phosphonic acid](/img/structure/B1677987.png)

![[1-Hydroxy-1-phosphono-2-(piperidin-2-yl)ethyl]phosphonic acid](/img/structure/B1677989.png)
